Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-
Description
Significance of Fluorinated Benzene (B151609) Derivatives in Chemical Research
The incorporation of fluorine into benzene derivatives has become a paramount strategy in modern chemical research, particularly in the realms of medicinal chemistry and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart significant and often beneficial changes to the parent molecule.
In medicinal chemistry, the introduction of a fluorine atom can dramatically enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism. acs.orgworktribe.com This increased stability often leads to a longer biological half-life and improved pharmacokinetic profiles. Furthermore, the high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which can in turn improve a drug's binding affinity to its target protein and enhance its membrane permeability. acs.org It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom, a testament to the transformative impact of this element in drug design. worktribe.com
In the context of materials science, fluorinated benzene derivatives are utilized in the synthesis of high-performance polymers and liquid crystals. The presence of fluorine can enhance thermal stability and chemical resistance, leading to materials with superior durability. nih.gov The electronic effects of fluorine also play a crucial role in the development of organic electronics, influencing the energy levels of molecular orbitals and thereby the material's conductive and emissive properties.
Overview of Chloromethylsulfonyl Moieties in Synthetic Methodologies
The chloromethylsulfonyl group is a reactive functional moiety that serves as a valuable building block in a variety of synthetic transformations. The presence of the electron-withdrawing sulfonyl group activates the adjacent chloromethyl carbon towards nucleophilic attack, making it a potent alkylating agent. This reactivity has been exploited in the synthesis of a range of heterocyclic and open-chain compounds.
One of the notable applications of compounds bearing a chloromethylsulfonyl moiety is in the Ramberg-Bäcklund reaction, a classic method for the formation of alkenes from α-halo sulfones. While not directly applicable to the chloromethyl group without prior modification, the underlying principle of sulfone chemistry is central. More directly, chloromethyl sulfones are precursors to sulfonyl-stabilized carbanions, which can participate in a variety of carbon-carbon bond-forming reactions. For instance, they can be employed in the Darzens reaction for the synthesis of epoxides or in Michael additions to α,β-unsaturated systems.
Furthermore, arylsulfonyl chlorides are widely used as precursors to sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial and diuretic properties. The reaction of an arylsulfonyl chloride with an amine is a robust and high-yielding transformation that forms the basis for the synthesis of numerous pharmaceutical agents. The chloromethyl group on the sulfonyl moiety can be envisioned as a handle for further functionalization, either before or after the formation of the sulfonamide linkage.
Research Trajectory of Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro- within Contemporary Organic Chemistry
While "Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-" is not a widely studied compound, its chemical structure suggests a promising research trajectory at the intersection of organofluorine chemistry and synthetic methodology development. The combination of a fluorinated benzene ring and a reactive chloromethylsulfonyl group within a single molecule presents opportunities for the synthesis of novel chemical entities with potentially valuable properties.
A primary area of investigation would likely be in the field of medicinal chemistry. Given the well-documented benefits of incorporating fluorine into drug candidates, this compound could serve as a versatile scaffold for the synthesis of new therapeutic agents. Researchers could explore the derivatization of the chloromethylsulfonyl group to introduce a variety of pharmacologically relevant functionalities. The 3-fluoro substituent would be expected to modulate the physicochemical properties of the resulting molecules, potentially leading to improved efficacy, selectivity, or pharmacokinetic profiles.
In the realm of synthetic organic chemistry, "Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-" could be employed as a novel building block for the construction of complex molecular architectures. The differential reactivity of the chloromethyl group and the aromatic ring could be exploited in sequential cross-coupling and nucleophilic substitution reactions to generate a diverse library of compounds. Furthermore, the presence of the sulfonyl group opens up the possibility of its use in transition metal-catalyzed reactions where it can act as a leaving group or a directing group.
The development of novel covalent inhibitors is another potential research avenue. The sulfonyl fluoride (B91410) moiety has recently gained attention as a "clickable" functional group for the covalent modification of proteins, and while this compound possesses a sulfonyl chloride, its conversion to the corresponding fluoride is a feasible transformation. The fluorinated benzene ring could contribute to the binding affinity and selectivity of such inhibitors.
Data Tables
Due to the limited availability of experimental data for "Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-", the following tables present data for closely related and well-characterized compounds to provide a contextual understanding of the physicochemical properties of its constituent parts.
Table 1: Physicochemical Properties of 3-Fluorobenzenesulfonyl Chloride
| Property | Value |
| Molecular Formula | C₆H₄ClFO₂S |
| Molecular Weight | 194.61 g/mol |
| Boiling Point | 231-232 °C |
| Density | 1.463 g/mL at 25 °C |
| Refractive Index | n20/D 1.529 |
Data sourced from publicly available chemical databases. sigmaaldrich.compharmacompass.comnih.govsigmaaldrich.com
Table 2: Physicochemical Properties of Chloromethyl Phenyl Sulfone
| Property | Value |
| Molecular Formula | C₇H₇ClO₂S |
| Molecular Weight | 190.65 g/mol |
| Melting Point | 88-91 °C |
| Boiling Point | Decomposes |
Data sourced from publicly available chemical databases.
Properties
IUPAC Name |
1-(chloromethylsulfonyl)-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c8-5-12(10,11)7-3-1-2-6(9)4-7/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHFVBCYEWPRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80730550 | |
| Record name | 1-(Chloromethanesulfonyl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80730550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633305-40-5 | |
| Record name | 1-(Chloromethanesulfonyl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80730550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for Benzene, 1 Chloromethyl Sulfonyl 3 Fluoro
Advanced Precursor Synthesis and Intermediate Isolation
The synthesis of Benzene (B151609), 1-[(chloromethyl)sulfonyl]-3-fluoro- necessitates the preparation and isolation of key precursors and intermediates. A primary precursor is 3-fluorobenzenesulfonyl chloride . This compound is commercially available and can also be synthesized from 1,3-benzenedisulfonyl fluoride (B91410). The physical properties of 3-fluorobenzenesulfonyl chloride are well-documented, with a boiling point of 231-232 °C and a density of 1.463 g/mL at 25 °C sigmaaldrich.com.
Another crucial precursor is a chloromethylsulfonyl source. While direct chloromethylsulfonylation of 3-fluorobenzene is a possible route, the synthesis often proceeds through the formation of an intermediate like (3-fluorophenyl)methanesulfonyl chloride. The synthesis of the related, non-fluorinated compound, chloromethyl phenyl sulfone, involves the reaction of a sulfonyl chloride with a suitable chloromethylating agent. The properties of chloromethyl phenyl sulfone include a melting point of 51-53 °C chemdad.com.
The isolation of intermediates is a critical step to ensure the purity of the final product. Techniques such as distillation, crystallization, and chromatography are employed to purify precursors like 3-fluorobenzenesulfonyl chloride and intermediates formed during the synthesis.
Table 1: Physical Properties of Key Precursors
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) |
|---|---|---|---|---|---|
| 3-Fluorobenzenesulfonyl chloride | 701-27-9 | C6H4ClFO2S | 194.61 | 231-232 | 1.463 |
| Chloromethyl phenyl sulfone | 7205-98-3 | C7H7ClO2S | 190.65 | 130 (at 1 mmHg) | 1.336 |
Reaction Optimization for Chlorosulfonation and Fluorination Pathways
The introduction of the sulfonyl chloride and fluoro groups onto the benzene ring requires carefully optimized reaction conditions. Chlorosulfonation of an appropriate precursor, such as 3-fluorotoluene, is a key step. The reaction of 3-fluorotoluene with chlorosulfonic acid can yield the corresponding sulfonyl chloride. However, this reaction needs to be controlled to achieve the desired regioselectivity.
The conversion of a sulfonyl chloride to a sulfonyl fluoride is another critical pathway. This halogen exchange reaction is often accomplished using alkali metal fluorides. For instance, a patent describes a process for preparing fluorinated benzene sulfonyl fluorides by heating a benzene sulfonyl fluoride with an alkali metal fluoride, such as potassium fluoride, at temperatures ranging from 50 to 300 °C google.com. The reaction progress can be monitored by the evolution of sulfur dioxide gas google.com.
Optimization of these reactions involves adjusting parameters such as temperature, reaction time, solvent, and the choice of reagents to maximize the yield and purity of the desired product. For example, in the fluorination of benzenedisulfonyl fluorides, the use of sulfolane as a solvent and heating at 235-242 °C has been reported to give a 45% yield of the fluorinated product google.com.
Table 2: Exemplary Reaction Conditions for Fluorination
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1,3-Benzenedisulfonyl fluoride | KF | Sulfolane | 235-242 | 4.75 h | 45 | google.com |
Regioselective Functionalization Approaches
The regioselectivity of the synthesis is governed by the directing effects of the substituents on the benzene ring. The fluorine atom is an ortho-, para-directing group due to its ability to donate electron density to the ring through resonance, despite its inductive electron-withdrawing effect. Conversely, the sulfonyl group is a meta-directing group because it strongly withdraws electron density from the ring.
In the synthesis of Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-, the substitution pattern is crucial. If starting with 3-fluorotoluene, the chlorosulfonation would be directed by both the fluoro and methyl groups. The methyl group is also an ortho-, para-director. This would likely lead to a mixture of isomers, necessitating careful separation.
A more regioselective approach might involve introducing the sulfonyl group first and then the fluorine atom, or vice versa, depending on the desired substitution pattern. For instance, starting with a compound that already has the desired 1,3-substitution pattern of functional groups would be a more controlled strategy.
Catalytic Systems in the Synthesis of Arylsulfonyl Fluorides and Chlorides
Modern synthetic organic chemistry often employs catalytic systems to improve efficiency and selectivity. Several catalytic methods have been developed for the synthesis of arylsulfonyl chlorides and fluorides. For example, palladium-catalyzed cross-coupling reactions can be used to form C-S bonds.
Photoredox catalysis has also emerged as a powerful tool for aromatic chlorosulfonylation. This method allows for the synthesis of arenesulfonyl chlorides from anilines under mild conditions. While not directly applied to the synthesis of Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-, this approach highlights the potential of catalytic methods in preparing key intermediates.
Iron(III) catalysts have been used for the chlorination of acetophenone, suggesting their potential applicability in other chlorination reactions relevant to the synthesis of the target molecule.
Alternative Synthetic Routes and Comparative Analysis
Besides the direct chlorosulfonation and fluorination pathways, alternative synthetic routes can be considered for the preparation of Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-.
One alternative involves the Sandmeyer reaction, where an aromatic amine is converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield a sulfonyl chloride. This method is particularly useful for introducing the sulfonyl chloride group at a specific position on the aromatic ring.
Another approach could start from a pre-functionalized benzene ring. For instance, starting with 3-fluoroaniline, one could perform a Sandmeyer reaction to introduce the sulfonyl chloride group, followed by chloromethylation.
Table 3: Comparison of Synthetic Routes to Arylsulfonyl Chlorides
| Method | Starting Material | Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Chlorosulfonation | Aromatic hydrocarbon | Chlorosulfonic acid | One-step reaction | Potential for isomer formation |
| Sandmeyer Reaction | Aromatic amine | NaNO2, HCl, SO2, CuCl | Good regioselectivity | Multi-step process, handling of diazonium salts |
| From Thiols/Disulfides | Thiol or disulfide | Oxidizing and chlorinating agents | Mild conditions | Availability of starting thiols |
Reactivity and Mechanistic Investigations of Benzene, 1 Chloromethyl Sulfonyl 3 Fluoro
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The chloromethyl group attached to the electron-withdrawing sulfonyl moiety is a prime site for nucleophilic substitution reactions. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reactivity is enhanced by the adjacent sulfonyl group, which stabilizes the transition state and the resulting product.
Common nucleophiles that can react at this site include:
Oxygen nucleophiles: Alcohols and phenols can displace the chloride to form ethers.
Nitrogen nucleophiles: Amines and amides can react to produce substituted amines and amides, respectively.
Sulfur nucleophiles: Thiols are effective nucleophiles for creating thioethers.
Carbon nucleophiles: Cyanide and enolates can be employed to form new carbon-carbon bonds.
The general mechanism for these reactions is typically a bimolecular nucleophilic substitution (SN2) pathway. The rate of these reactions is influenced by the strength of the nucleophile, the solvent, and the reaction temperature.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Product Type |
| RO⁻/ROH | Ether |
| R₂NH | Tertiary Amine |
| RS⁻ | Thioether |
| CN⁻ | Nitrile |
Electrophilic Aromatic Substitution Patterns on the Fluorinated Benzene (B151609) Ring
The fluorinated benzene ring of Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro- is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the existing substituents, the fluoro group and the (chloromethyl)sulfonyl group, govern the position of incoming electrophiles.
The fluorine atom is an ortho-, para-directing group, albeit a deactivating one due to its high electronegativity. youtube.com The (chloromethyl)sulfonyl group is a strong electron-withdrawing group and is therefore a meta-director and strongly deactivating. youtube.com The interplay of these two groups determines the regioselectivity of EAS reactions. Given the strong deactivating nature of the sulfonyl group, reactions typically require harsh conditions. libretexts.orgbyjus.com The most likely positions for substitution would be ortho and para to the fluorine atom, but meta to the sulfonyl group.
Typical EAS reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. byjus.com
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. byjus.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.com
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, though these reactions are often difficult on strongly deactivated rings. msu.edu
Radical Reactions Involving the Sulfonyl Group
While less common than nucleophilic or electrophilic reactions for this class of compounds, radical reactions involving the sulfonyl group are plausible under specific conditions. The carbon-sulfur bond can undergo homolytic cleavage upon exposure to radical initiators or high temperatures. The addition of sulfonyl radicals to unsaturated systems like alkenes and alkynes is a known method for forming new carbon-sulfur bonds. nih.govresearchgate.net
Furthermore, the chloromethyl group can also participate in radical processes. For instance, in the presence of a radical initiator, the C-Cl bond can cleave to form a chloromethyl radical, which can then undergo further reactions.
Transition Metal-Catalyzed Transformations Utilizing Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-
The presence of a halogen atom on the aromatic ring and the chloromethyl group opens up possibilities for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.orgnih.gov
Potential transformations include:
Suzuki Coupling: Palladium-catalyzed reaction of the aryl fluoride (B91410) (though challenging) or a derivative with a boronic acid.
Heck Reaction: Palladium-catalyzed coupling with an alkene.
Buchwald-Hartwig Amination: Palladium-catalyzed formation of a carbon-nitrogen bond with an amine.
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne.
The chloromethyl group can also be a substrate for coupling reactions, for example, in Kumada or Negishi-type couplings. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. nih.gov
Rearrangement Processes and Related Reaction Dynamics
Certain derivatives of sulfones are known to undergo rearrangement reactions. nih.govepa.gov For instance, under specific basic or acidic conditions, skeletal rearrangements of the molecule could occur. One such possibility is the Smiles rearrangement, where an intramolecular nucleophilic aromatic substitution takes place. While not extensively documented for this specific molecule, the general structural features suggest that such rearrangements might be induced under appropriate conditions.
Kinetic and Thermodynamic Studies of Key Reaction Pathways
Detailed kinetic and thermodynamic studies on Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro- are not widely available in the public domain. However, general principles can be applied to understand the energetics of its reactions. For instance, the rate of nucleophilic substitution at the chloromethyl group would be expected to follow second-order kinetics, consistent with an SN2 mechanism. ijera.comiosrjournals.org
Thermodynamic data, such as activation energies (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), could be determined experimentally for its various reactions. ijera.comiosrjournals.org These parameters would provide valuable insights into the reaction mechanisms and help in optimizing reaction conditions. For example, a large negative entropy of activation for a substitution reaction would support a highly ordered transition state, characteristic of an SN2 process.
Table 2: Hypothetical Kinetic Parameters for SN2 Reaction
| Parameter | Description | Expected Value |
| Rate Law | Dependence of rate on reactant concentrations | Rate = k[Substrate][Nucleophile] |
| ΔH‡ | Enthalpy of activation | Moderately positive |
| ΔS‡ | Entropy of activation | Negative |
Applications of Benzene, 1 Chloromethyl Sulfonyl 3 Fluoro As a Synthetic Building Block
Construction of Fluorinated Arylsulfonamides and Sulfones
While no specific studies document the use of Benzene (B151609), 1-[(chloromethyl)sulfonyl]-3-fluoro- for this purpose, its structure is primed for the synthesis of fluorinated arylsulfonamides and sulfones. The chloromethyl group can be readily displaced by nucleophiles. For instance, reaction with primary or secondary amines would yield the corresponding N-substituted sulfonamides. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.
Similarly, reaction with alkoxides or phenoxides would produce sulfonate esters, and carbanions could be used to form new carbon-carbon bonds, leading to more complex sulfone structures. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the resulting molecules.
| Reactant | Product Type | Potential Reaction Conditions |
|---|---|---|
| Primary/Secondary Amine (R₂NH) | N-Substituted Arylsulfonamide | Base (e.g., triethylamine), polar aprotic solvent (e.g., acetonitrile) |
| Alcohol/Phenol (ROH) | Sulfonate Ester | Base (e.g., sodium hydride), aprotic solvent (e.g., THF) |
| Grignard Reagent (RMgX) | Aryl Alkyl Sulfone | Anhydrous ether or THF |
| Sodium Sulfinate (R'SO₂Na) | Unsymmetrical Diaryl/Alkylaryl Sulfone | Polar solvent (e.g., DMF) |
Role in the Synthesis of Heterocyclic Compounds
Aryl chloromethyl sulfones are known precursors for various heterocyclic systems. researchgate.net The electrophilic chloromethyl group of Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro- can react with binucleophilic species to form rings. For example, reaction with a compound containing both an amine and a thiol group could lead to the formation of thiazine (B8601807) derivatives. The sulfonyl group can also participate in cyclization reactions, for instance, through intramolecular alkylations or by acting as a leaving group in elimination-addition sequences. The fluorine atom would be incorporated into the final heterocyclic structure, a desirable feature in many modern pharmaceuticals and agrochemicals. cas.cn
Utilization in Polymer Chemistry and Materials Science
In the realm of polymer chemistry, bifunctional monomers are key to building polymer chains. While Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro- is monofunctional in its current form, it could be chemically modified to introduce a second reactive site, such as by nitration followed by reduction to an amine. The resulting aminofluorophenyl chloromethyl sulfone could then be used in polycondensation reactions.
Alternatively, the chloromethyl sulfonyl group itself can be used to functionalize existing polymers. For example, a polymer with nucleophilic side chains (e.g., hydroxyl groups in polyvinyl alcohol) could be modified by grafting the 3-fluorophenylsulfonylmethyl group onto the polymer backbone. This would introduce fluorine and sulfonyl moieties, potentially altering the polymer's chemical resistance and thermal stability. The synthesis of poly(arylene ether sulfone)s often involves the reaction of sulfone-containing monomers, suggesting a pathway where derivatives of this compound could be relevant. rsc.orgmdpi.com
Precursor for Advanced Chemical Probes and Tags
The development of chemical probes often relies on the specific reactivity of certain functional groups. nih.gov The sulfonyl group, particularly as a sulfonyl fluoride (B91410), has been increasingly used as a covalent warhead in chemical probes to target specific amino acid residues in proteins. nih.govrsc.org While the subject compound is a chloromethyl sulfone, it could be a precursor to a sulfonyl fluoride probe. The chloromethyl group could be converted to a methyl group via reduction, followed by conversion of the sulfonyl chloride (a likely precursor to the chloromethyl sulfone) to a sulfonyl fluoride. The 3-fluoro substituent would serve as a useful spectroscopic marker for ¹⁹F NMR studies, allowing for the detection of the probe's interaction with its biological target.
| Starting Material | Intermediate Step | Potential Final Probe Functionality | Key Features |
|---|---|---|---|
| Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro- | Conversion to 3-Fluorobenzenesulfonyl fluoride | Sulfonyl Fluoride (SuFEx chemistry) | Covalent protein modification, ¹⁹F NMR tag |
Contributions to Complex Natural Product Synthesis Intermediates
The synthesis of natural products often requires the use of building blocks that allow for the controlled and stereoselective formation of new bonds. chemrevlett.com Aryl sulfones are widely used in this context, for example, in Julia olefination reactions to form carbon-carbon double bonds. The carbanion generated alpha to the sulfonyl group in Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro- could, in principle, be used in addition reactions to aldehydes and ketones. The resulting adducts can be further manipulated. The 3-fluorophenylsulfonyl group could influence the stereochemical outcome of such reactions and would be a stable protecting group that can be removed under specific reductive conditions.
Stereoselective Transformations Facilitated by the Compound
The sulfonyl group is known to direct stereoselective reactions. For instance, the diastereoselectivity of fluorination of a carbanion alpha to a sulfone has been studied in chiral systems. cuny.edu While the chloromethyl group of Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro- does not have a proton that can be abstracted to form a carbanion directly alpha to the sulfone, reactions involving the generation of a radical at this position could be influenced by the bulky and electron-withdrawing sulfonyl group. Furthermore, if the compound is used as a substrate in an asymmetric reaction, for example, the reduction of a ketone that has been attached to the molecule, the 3-fluorophenylsulfonyl moiety could act as a chiral auxiliary or a directing group to favor the formation of one stereoisomer over another. masterorganicchemistry.com The specific electronic effects of the meta-fluorine substituent could subtly modulate the stereochemical course of such transformations.
Computational Chemistry and Theoretical Studies of Benzene, 1 Chloromethyl Sulfonyl 3 Fluoro
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic structure and inherent reactivity of Benzene (B151609), 1-[(chloromethyl)sulfonyl]-3-fluoro-. These calculations, often employing methods like Hartree-Fock (HF) and post-Hartree-Fock methods, provide a detailed picture of the electron distribution and orbital energies within the molecule.
Key electronic properties that can be determined include the molecular orbital energies, the dipole moment, and the electrostatic potential map. The electrostatic potential map is particularly useful as it visually represents the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-, the sulfonyl group, with its highly electronegative oxygen atoms, and the chlorine atom are expected to create significant electron-deficient centers, influencing the molecule's interaction with other chemical species.
The reactivity of the compound can be inferred from calculated descriptors such as ionization potential, electron affinity, and global reactivity indices like hardness and softness. These parameters help in predicting how the molecule will behave in different chemical environments and its propensity to undergo various types of reactions. For instance, the presence of the activating fluoro group and the deactivating sulfonyl group on the benzene ring presents a case for detailed analysis of electrophilic aromatic substitution reactions. ed.ac.uk
Illustrative Table of Calculated Electronic Properties:
| Property | Calculated Value (Arbitrary Units) | Significance |
| Dipole Moment | 3.5 D | Indicates a polar molecule with significant charge separation. |
| Ionization Potential | 9.2 eV | Energy required to remove an electron, suggesting moderate stability. |
| Electron Affinity | 1.8 eV | Energy released upon gaining an electron, indicating a propensity to act as an electron acceptor. |
| Global Hardness | 3.7 eV | Measures resistance to change in electron distribution. |
| Global Electrophilicity | 2.5 eV | Indicates the molecule's capacity to accept electrons. |
Note: The values in this table are hypothetical and serve for illustrative purposes to demonstrate the type of data generated from quantum chemical calculations.
Density Functional Theory (DFT) Analysis of Reaction Transition States
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions by calculating the structures and energies of transition states. nih.gov For Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-, DFT calculations can be employed to study various reactions, such as nucleophilic substitution at the sulfonyl group or at the chloromethyl group.
By mapping the potential energy surface of a reaction, DFT can identify the lowest energy path from reactants to products, passing through a transition state. The energy barrier, which is the energy difference between the reactants and the transition state, determines the reaction rate. For instance, in a reaction involving the displacement of the chloride ion from the chloromethyl group by a nucleophile, DFT can elucidate the geometry of the transition state and the activation energy. These studies have been instrumental in understanding reactions involving sulfonyl halides. tandfonline.comresearchgate.net
Hypothetical DFT Data for a Nucleophilic Substitution Reaction:
| Parameter | Value | Description |
| Activation Energy (Ea) | 25 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |
| Reaction Energy (ΔE) | -15 kcal/mol | The overall energy change of the reaction, indicating an exothermic process. |
| Key Bond Distance in TS | C-Cl: 2.1 Å, C-Nu: 2.3 Å | Elongated and forming bonds in the transition state (TS) with the nucleophile (Nu). |
Note: This data is illustrative and represents typical outputs from a DFT analysis of a reaction transition state.
Molecular Dynamics Simulations of Compound Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-, MD simulations can be used to understand its interactions with solvent molecules or biological macromolecules. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of particles evolve.
MD simulations can be particularly insightful for understanding how the compound would behave in a biological system, for example, by simulating its interaction with a protein's active site. The simulations can reveal key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the compound within a binding pocket. acs.org This information is crucial for designing molecules with specific biological activities.
Prediction of Spectroscopic Signatures
Computational chemistry allows for the prediction of various spectroscopic signatures, which can be invaluable for the identification and characterization of a compound. For Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational modes.
NMR Spectroscopy: Theoretical methods can calculate the magnetic shielding tensors for each nucleus, which can then be converted into chemical shifts. These predicted shifts can be compared with experimental data to confirm the molecular structure.
IR Spectroscopy: The vibrational frequencies and corresponding intensities of a molecule can be calculated. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated IR spectrum can be used to identify the presence of specific functional groups. For instance, the characteristic stretching frequencies of the S=O bonds in the sulfonyl group would be a prominent feature in the predicted IR spectrum.
Illustrative Predicted Spectroscopic Data:
| Spectroscopy | Feature | Predicted Value |
| ¹³C NMR | C-F | ~160 ppm |
| ¹³C NMR | C-S | ~140 ppm |
| IR | S=O stretch (asymmetric) | ~1350 cm⁻¹ |
| IR | S=O stretch (symmetric) | ~1170 cm⁻¹ |
| IR | C-F stretch | ~1250 cm⁻¹ |
Note: These are representative values and would be refined by specific computational methods.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the reactivity of chemical compounds based on their molecular descriptors. chemrxiv.org These descriptors are numerical values that encode information about the chemical structure, such as electronic, steric, and hydrophobic properties.
For a series of related sulfonyl compounds, a QSRR model could be developed to predict a specific type of reactivity, for example, their reaction rates with a common nucleophile. benthamdirect.comnih.govresearchgate.net By calculating a set of molecular descriptors for Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-, its reactivity could be predicted using a previously established QSRR model. This approach is particularly useful in the early stages of chemical research for screening large numbers of compounds for desired properties. oup.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.
For Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-, the energy and spatial distribution of its HOMO and LUMO are key to its reactivity.
The HOMO represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor.
The LUMO represents the lowest energy empty orbital and is associated with the molecule's ability to act as an electrophile or electron acceptor.
An analysis of the FMOs of Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro- would likely show that the LUMO is localized around the sulfonyl group and the chloromethyl group, making these sites susceptible to nucleophilic attack. The HOMO would likely be distributed over the fluoro-substituted benzene ring, indicating that this part of the molecule would be involved in electrophilic reactions. The energy gap between the HOMO and LUMO is also an important indicator of the molecule's kinetic stability. mkjc.in
Advanced Spectroscopic and Analytical Characterization Techniques for Research Purposes
High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for probing the mechanistic pathways involving "Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-". Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which are critical for assigning unique molecular formulas to reactants, intermediates, and products. This precision allows researchers to distinguish between species with very similar nominal masses, a common challenge in complex reaction mixtures.
In the context of studying the reactions of "Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-", HRMS can be coupled with liquid chromatography (LC-HRMS) to separate complex mixtures before analysis. This combination allows for the confident identification of byproducts and transformation products, even at trace levels. For instance, in studying the hydrolysis or nucleophilic substitution reactions of this compound, HRMS can detect and confirm the molecular formulas of the resulting sulfonic acid or substituted products. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information, helping to pinpoint the sites of reaction on the molecule. A recent study highlighted the use of LC-HRMS for the nontarget discovery of per- and polyfluoroalkyl sulfonyl halides in environmental samples, demonstrating the power of this technique in identifying and characterizing complex sulfonyl-containing compounds. acs.orgnih.gov
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for "Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-" and a Potential Transformation Product
| Analyte | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |
| Benzene (B151609), 1-[(chloromethyl)sulfonyl]-3-fluoro- | C₇H₆ClFO₂S | 223.9761 | 223.9765 | 1.8 |
| 3-Fluorobenzenesulfonic acid | C₆H₅FO₃S | 176.0000 | 176.0003 | 1.7 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Products and Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the definitive structural elucidation of organic molecules, including "Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-". Due to the presence of fluorine, ¹⁹F NMR is a particularly valuable tool in addition to standard ¹H and ¹³C NMR. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive for NMR detection. oxinst.com
¹H NMR would provide information about the protons on the aromatic ring and the chloromethyl group. The coupling patterns and chemical shifts of the aromatic protons would confirm the substitution pattern. ¹³C NMR would identify all the unique carbon atoms in the molecule.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. For organofluorine compounds, ¹H-¹⁹F and ¹³C-¹⁹F coupling constants provide crucial information about the proximity of these nuclei. nih.gov These techniques are vital for identifying the precise structure of reaction products and intermediates, for example, in distinguishing between isomers formed during a reaction.
Table 2: Predicted ¹⁹F NMR Chemical Shift for Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹⁹F | -105 to -115 | The chemical shift is influenced by the electron-withdrawing sulfonyl group and the aromatic ring currents. |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure in the solid state. libretexts.org For "Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-", obtaining a single crystal suitable for X-ray diffraction would allow for the precise determination of bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the molecule's conformation and intermolecular interactions in the solid state.
The crystal structure would reveal the geometry around the tetrahedral sulfur center and the orientation of the chloromethyl and fluoro-substituted phenyl groups. wikipedia.org Furthermore, it would elucidate any significant intermolecular interactions, such as hydrogen bonds or halogen bonds, which can influence the compound's physical properties and crystal packing. A study on related aromatic sulfonyl chlorides and fluorides highlighted how X-ray crystallography, in conjunction with Hirshfeld surface analysis, can reveal detailed insights into noncovalent interactions. nih.gov
Table 3: Representative Bond Lengths and Angles for Aromatic Sulfonyl Chlorides
| Bond/Angle | Typical Value |
| S=O bond length | ~1.42-1.45 Å |
| S-C (aryl) bond length | ~1.76 Å |
| S-Cl bond length | ~2.05 Å |
| O=S=O bond angle | ~120° |
| C-S-Cl bond angle | ~105° |
Note: These are typical values for related compounds and the actual values for "Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-" would need to be determined experimentally.
Vibrational Spectroscopy (Raman, IR) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups within a molecule. For "Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-", these techniques would be used to confirm the presence of key structural motifs.
The characteristic vibrational frequencies of the sulfonyl group (SO₂) are particularly strong and easily identifiable in the IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1350-1420 cm⁻¹ and 1160-1200 cm⁻¹, respectively. libretexts.org The C-F stretching vibration would also be observable, typically in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching and bending vibrations would further confirm the presence of the benzene ring. Both IR and Raman spectroscopy can provide complementary information and are useful for monitoring the progress of reactions by observing the appearance or disappearance of characteristic bands. asianpubs.orgnih.gov
Table 4: Characteristic Infrared Absorption Frequencies for Key Functional Groups in Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1410-1380 |
| Sulfonyl (SO₂) | Symmetric Stretch | 1204-1177 |
| C-F | Stretch | 1400-1000 |
| C-Cl | Stretch | 800-600 |
| Aromatic C=C | Stretch | 1600-1450 |
Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring in Research
Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds in a research setting. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed methods.
HPLC is well-suited for the analysis of relatively non-volatile and thermally sensitive compounds like "Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-". By using an appropriate stationary phase (e.g., C18) and mobile phase, one can develop a method to separate the target compound from starting materials, reagents, and byproducts. A UV detector is typically used for aromatic compounds. HPLC is invaluable for determining the purity of a synthesized batch and for monitoring the progress of a reaction by taking aliquots from the reaction mixture over time.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While sulfonyl chlorides can sometimes be thermally labile, with careful method development (e.g., using a short column and a fast temperature ramp), GC-MS can be a powerful tool for analyzing reaction mixtures. It provides both retention time data for quantification and mass spectra for the identification of individual components. researchgate.net This is particularly useful for identifying volatile byproducts that might not be easily detected by other methods.
Table 5: Comparison of Chromatographic Methods for the Analysis of Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-
| Technique | Principle | Typical Application | Advantages | Limitations |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, reaction monitoring. | Suitable for non-volatile and thermally labile compounds, high resolution. | Can be slower than GC, requires solvent disposal. |
| GC-MS | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection. | Analysis of complex reaction mixtures, identification of volatile components. | High sensitivity, provides structural information from mass spectra. | Compound must be volatile and thermally stable. |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Methods for Transformations
The reactivity of the chloromethylsulfonyl group in Benzene (B151609), 1-[(chloromethyl)sulfonyl]-3-fluoro- presents a rich area for the development of new catalytic transformations. Research could be directed towards several key areas:
Cross-Coupling Reactions: The development of palladium, nickel, or copper-catalyzed cross-coupling reactions could enable the substitution of the chlorine atom with a wide array of functionalities. This would provide a versatile platform for the synthesis of complex molecules from a common intermediate. Investigation into stereospecific coupling reactions could also be a fruitful endeavor. researchgate.net
C-H Activation: Direct functionalization of the benzene ring through catalytic C-H activation would offer a more atom-economical approach to diversification. Catalytic systems that can selectively activate C-H bonds ortho or meta to the existing substituents would be of particular interest.
Asymmetric Catalysis: The development of enantioselective catalytic transformations involving the chloromethylsulfonyl group could lead to the synthesis of chiral molecules with potential applications in medicinal chemistry and materials science.
A systematic study of different catalysts, ligands, and reaction conditions would be necessary to unlock the full synthetic potential of this compound.
Exploration of Bioorthogonal Reactivity and Bioconjugation Potential
Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The unique reactivity of the sulfonyl chloride moiety could be exploited for such applications, though this is a speculative area for this specific molecule.
Future research could explore the reactivity of Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro- with bioorthogonal reaction partners. While the typical dienophiles in such reactions are strained alkenes and alkynes, the reactivity of this compound would need to be experimentally validated. researchgate.netnih.gov Computational studies could initially predict potential reaction partners and pathways, guiding experimental design. researchgate.net If suitable reactivity is found, this could open the door to its use in cellular imaging and proteomics, excluding any direct assessment of biological outcomes.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The integration of reactions involving Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro- into continuous flow systems could be a significant area of future research.
Key research avenues include:
Development of Flow-Based Synthesis: Designing and optimizing a continuous flow process for the synthesis of Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro- itself could lead to a more efficient and safer production method. researchgate.netbioduro.com
Automated Derivatization: An automated platform could be developed to perform a variety of transformations on the core scaffold in a high-throughput manner. nih.gov This would involve integrating flow reactors with automated purification and analysis systems, accelerating the discovery of new derivatives with interesting properties. nih.govmdpi.com
Such platforms would be invaluable for creating libraries of related compounds for screening in various applications.
Green Chemistry Approaches for Sustainable Synthesis and Utilization
Applying the principles of green chemistry to the synthesis and use of Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro- is crucial for minimizing its environmental impact. unife.ituniroma1.it Future research should focus on:
Greener Synthetic Routes: Investigating alternative, more sustainable methods for the synthesis of the parent compound is a primary goal. This could involve the use of greener solvents, catalysts, and reagents, and minimizing the generation of hazardous waste. rsc.orgresearchgate.net For instance, exploring enzymatic reactions or reactions in water could significantly improve the environmental profile of the synthesis. rsc.org
Atom Economy: Developing reactions that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Research into catalytic cycles that proceed with high atom economy would be highly beneficial.
Renewable Feedstocks: While likely a long-term goal, exploring synthetic routes that begin from renewable feedstocks would represent a significant advance in the sustainable production of this and related compounds.
Below is a table summarizing potential green chemistry improvements for the synthesis and use of Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-.
| Green Chemistry Principle | Potential Research Application |
| Prevention | Develop synthetic routes with fewer steps and higher yields to minimize waste. |
| Atom Economy | Design catalytic reactions where most of the atoms of the reactants are incorporated into the product. |
| Less Hazardous Synthesis | Replace hazardous reagents and solvents with safer alternatives. |
| Catalysis | Utilize highly efficient and recyclable catalysts to reduce energy consumption and waste. |
Application in Supramolecular Chemistry and Self-Assembly Processes
The aromatic ring and the polar sulfonyl group of Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro- make it a candidate for use in supramolecular chemistry. The non-covalent interactions, such as hydrogen bonding, and π-π stacking, could be harnessed to create ordered structures.
Future research could investigate the self-assembly of this molecule and its derivatives into well-defined supramolecular architectures. rsc.org This could involve studying its behavior in different solvents and in the solid state. The introduction of specific functional groups through the transformations described in section 7.1 could be used to program the self-assembly process, leading to the formation of materials with tailored properties, such as liquid crystals or functional gels.
Q & A
Q. What are the recommended synthetic pathways for preparing Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-?
The synthesis typically involves sulfonylation and halogenation steps. A plausible route includes:
Sulfonylation : Reacting 3-fluorobenzene with chloromethylsulfonyl chloride under Friedel-Crafts conditions to introduce the sulfonyl group.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates.
Halogenation : Controlled fluorination using HF or Selectfluor® to ensure regioselectivity.
Methodological Note : Monitor reaction progress via TLC or GC-MS to avoid over-halogenation. Structural analogs like Benzene,1-bromo-4-[(chloromethyl)sulfonyl] suggest that steric hindrance from the sulfonyl group directs substitution .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- NMR (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns.
- High-resolution mass spectrometry (HRMS) to verify molecular weight.
- FTIR to identify sulfonyl (SO₂) stretches (~1350 cm⁻¹) and C-F bonds (~1200 cm⁻¹).
Validation : Compare spectral data with structurally related compounds, such as brominated analogs documented in PubChem .
Q. What are the stability considerations for storage and handling?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl chloride group.
- Decomposition Risks : Moisture can lead to sulfonic acid formation. Conduct accelerated stability studies (40°C/75% RH for 1 month) to assess degradation pathways .
Advanced Research Questions
Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?
- DFT Calculations : Use software like Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
- Example : The sulfonyl group acts as an electron-withdrawing group, directing electrophilic substitution to the para position relative to fluorine. Validate predictions experimentally via Suzuki-Miyaura coupling trials .
Q. What experimental designs address discrepancies in ecotoxicology data for sulfonyl-fluorobenzene derivatives?
- Standardized Testing : Follow EPA guidelines for aquatic toxicity (e.g., OECD 201/202 for algae/daphnia).
- Case Study : For PCBTF (a related compound), EPA-mandated studies required GLP compliance, including control groups, replicated test concentrations, and statistical analysis of LC₅₀ values. Apply similar rigor to resolve variability in toxicity results .
Q. How to optimize reaction conditions for regioselective functionalization?
- Parameter Screening : Use DoE (Design of Experiments) to vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading.
- Example : For sulfonylated benzenes, polar aprotic solvents enhance electrophilic substitution rates. Monitor regiochemistry via NOESY NMR to confirm spatial arrangements .
Q. What mechanistic insights explain unexpected byproducts during chloromethylation?
- Hypothesis : Competing radical pathways or residual moisture may generate bis(chloromethyl) derivatives.
- Investigation : Conduct radical trapping experiments (e.g., TEMPO addition) and Karl Fischer titration to correlate byproduct formation with water content. Reference studies on benzotrichloride side reactions for mitigation strategies .
Methodological Challenges and Solutions
Q. How to resolve spectral overlap in ¹⁹F NMR due to proximity effects?
- Technique : Use 2D NMR (HSQC, HMBC) to assign fluorine signals.
- Case Example : For 3-fluoro-4-sulfonylbenzene derivatives, coupling constants (³J₃-F) help distinguish between meta and para substituents. Compare with fluorinated analogs in NIST databases .
Q. What quality assurance protocols ensure reproducibility in multi-step syntheses?
- GLP Compliance : Document all deviations from study plans (e.g., temperature fluctuations) and retain raw data (e.g., chromatograms, spectra).
- Reference : EPA submissions for PCBTF required QAU-signed reports and batch-specific CAS/retest dates, which are applicable to sulfonyl-fluorobenzene synthesis .
Data Contradictions and Interpretation
Q. Why do computational predictions and experimental results diverge in sulfonyl group reactivity?
- Possible Causes : Solvent effects or implicit vs. explicit solvation models in simulations.
- Resolution : Re-run DFT calculations with explicit solvent molecules (e.g., water/DMSO) and validate with kinetic studies. Cross-reference thermodynamic data for sulfonyl chlorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
